molecular formula C18H18ClN5O2 B2423091 5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-89-1

5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2423091
CAS RN: 899736-89-1
M. Wt: 371.83
InChI Key: CKZMVYCHHQAXOT-UHFFFAOYSA-N
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Description

5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Solid-Phase Synthesis of Peptide Amides : Research has demonstrated the use of polymer-supported benzylamides for the solid-phase synthesis of C-terminal peptide amides under mild conditions. This methodology facilitates the synthesis of peptides, including the synthesis of H-Trp-Asp-Met-Phe-NH2 (tetragastrin) and H-Tyr-Gly-Gly-Phe-Met-NH2 (methionine-enkephalinamide), with high yields and purities (Albericio & Bárány, 2009).

Electronic and Optical Properties

  • Nonlinear Optical and Spectroscopic Analysis : Another study focused on the molecular, electronic, nonlinear optical properties, and spectroscopic analysis of heterocyclic compounds, including triazoles. This research compared experimental and theoretical values, revealing insights into their electronic properties and potential applications in material science (Beytur & Avinca, 2021).

Biological Activities

  • Antimicrobial Activities : Synthesis and evaluation of new 1,2,4-triazole derivatives have been performed, demonstrating significant antimicrobial properties against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

  • Anticancer Evaluation : Research into 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives has shown promising anticancer activities. Such compounds were screened against a panel of 60 cell lines derived from nine cancer types, showcasing the potential of triazole derivatives in cancer treatment (Bekircan et al., 2008).

Molecular Docking and Theoretical Studies

  • Conformational Analysis and Docking : Studies have also conducted conformational analysis, Density Functional Theory (DFT) investigations, and molecular docking on triazole derivatives. These analyses predict inhibitory activity against tuberculosis, offering a path toward discovering new anti-TB drugs (Kumar et al., 2021).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, it’s worth noting that 1,2,3-triazole-containing hybrids have been studied for their potential anticholinesterase activities . Anticholinesterase agents can raise the level of acetylcholine, a neurotransmitter involved in learning, memory, stress responses, and cognitive functioning . This can enhance people’s quality of life and temporarily lessen the symptoms of neurodegenerative diseases .

Future Directions

1,2,3-triazole-containing hybrids, such as this compound, have been clubbed with other pharmacophoric fragments/molecules in hope of obtaining potent and selective acetylcholinesterase and/or butyrylcholinesterase inhibitors . This suggests that future research may continue to explore the potential of these compounds in the treatment of neurodegenerative diseases .

properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-26-15-7-3-4-12(9-15)10-21-18(25)16-17(20)24(23-22-16)11-13-5-2-6-14(19)8-13/h2-9H,10-11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZMVYCHHQAXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(3-chlorobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

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